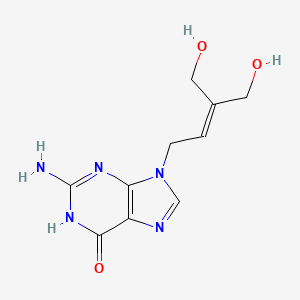
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile
Descripción general
Descripción
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile is an organic compound with the molecular formula C13H15NO It is characterized by a cyclohexane ring substituted with a phenyl group, a hydroxyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-phenylcyclohexane-1-carbonitrile or 4-carboxy-1-phenylcyclohexane-1-carbonitrile.
Reduction: Formation of 4-hydroxy-1-phenylcyclohexane-1-amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-1-phenylcyclohexane-1-carboxylic acid
- 4-Hydroxy-1-phenylcyclohexane-1-amine
- 4-Oxo-1-phenylcyclohexane-1-carbonitrile
Uniqueness
(1s,4s)-4-hydroxy-1-phenylcyclohexanecarbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
38289-22-4 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
4-hydroxy-1-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-9H2 |
Clave InChI |
FJDFZHPXHLERAM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1O)(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{[4-(Methanesulfonyl)benzene-1-sulfonyl]amino}benzoic acid](/img/structure/B8791437.png)
![2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B8791444.png)


![[4-(Methylamino)phenyl]acetic acid](/img/structure/B8791486.png)
